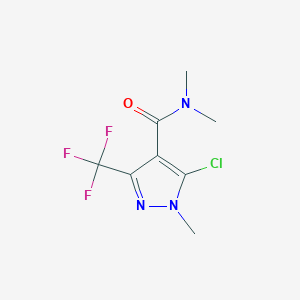![molecular formula C8H8ClF3N2O2S B2791837 N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide CAS No. 2060751-75-7](/img/structure/B2791837.png)
N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "CTP-499" and is known for its potential therapeutic benefits.
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of CTP-499 and how it interacts with other cellular processes.
4. New applications: CTP-499 may have potential therapeutic applications in other medical conditions beyond those that have been studied so far.
Conclusion:
CTP-499 is a promising compound that has shown potential therapeutic benefits in a variety of medical conditions. Its selective inhibition of PARP and low toxicity make it an attractive candidate for further research. Future studies will help to determine its safety and efficacy in humans and identify new applications for this compound.
Avantages Et Limitations Des Expériences En Laboratoire
CTP-499 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: CTP-499 is a highly potent compound, which means that it can be used in small concentrations in experiments.
2. Selective inhibition: CTP-499 selectively inhibits PARP, which means that it does not interfere with other cellular processes.
3. Low toxicity: CTP-499 has been shown to have low toxicity in animal studies.
Some of the limitations of CTP-499 for lab experiments include:
1. Limited solubility: CTP-499 has limited solubility in water, which can make it difficult to work with in some experiments.
2. Limited stability: CTP-499 is not very stable and can degrade over time, which can affect its potency.
Orientations Futures
There are several future directions for research on CTP-499, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of CTP-499 in humans.
2. Combination therapy: CTP-499 may be effective when used in combination with other drugs for the treatment of various medical conditions.
3.
Méthodes De Synthèse
CTP-499 is synthesized through a multi-step process involving the reaction of 5-chloro-3-(trifluoromethyl)pyridine with methanesulfonyl chloride. The resulting intermediate is then reacted with sodium azide, followed by reduction with lithium aluminum hydride to produce the final product.
Applications De Recherche Scientifique
CTP-499 has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic benefits in a variety of medical conditions. Some of the areas of research include:
1. Neurodegenerative diseases: CTP-499 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can protect neurons from damage and improve cognitive function.
2. Kidney disease: CTP-499 has been studied for its potential to protect the kidneys from damage caused by diabetes and other conditions.
3. Cardiovascular disease: CTP-499 has been shown to have beneficial effects on the cardiovascular system, including reducing inflammation and improving blood vessel function.
Propriétés
IUPAC Name |
N-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2S/c1-17(15,16)14-4-7-6(8(10,11)12)2-5(9)3-13-7/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASTVWPEKIIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=C(C=C(C=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)
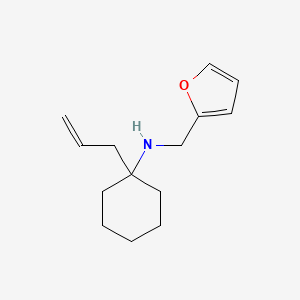
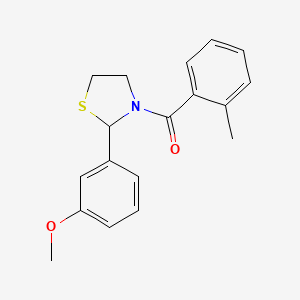

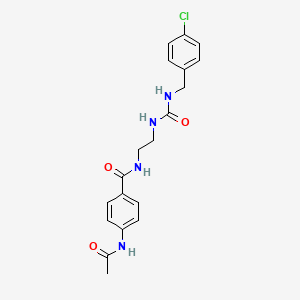
![1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2791763.png)

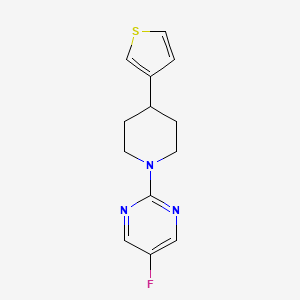
![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)
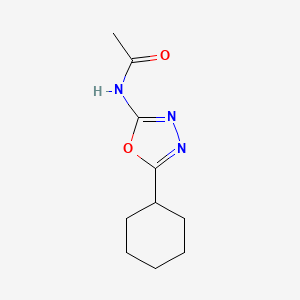
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2791773.png)
![(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
